molecular formula C21H16F3N3O3S B11207471 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11207471
M. Wt: 447.4 g/mol
InChI Key: BDEPOCXQRIXUBT-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, featuring both imidazole and thiazole rings, contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves a multi-step process:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the condensation of 2-aminothiazole with an appropriate aldehyde or ketone to form the imidazo[2,1-b][1,3]thiazole scaffold.

    Introduction of the 4-Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the imidazo[2,1-b][1,3]thiazole intermediate reacts with 4-methoxyphenyl halide under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate with 4-(trifluoromethoxy)phenyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its anticancer activity is believed to involve inhibition of key enzymes or receptors involved in cell proliferation and survival. The imidazo[2,1-b][1,3]thiazole core can interact with DNA or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but lacks the methoxy and trifluoromethoxy groups.

    N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains a morpholine ring instead of the methoxyphenyl group.

Uniqueness

The presence of both 4-methoxyphenyl and 4-(trifluoromethoxy)phenyl groups in 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide enhances its pharmacological profile by increasing its lipophilicity and potential for specific molecular interactions, making it a unique and potent compound for various applications.

Properties

Molecular Formula

C21H16F3N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C21H16F3N3O3S/c1-29-16-6-2-13(3-7-16)18-11-27-15(12-31-20(27)26-18)10-19(28)25-14-4-8-17(9-5-14)30-21(22,23)24/h2-9,11-12H,10H2,1H3,(H,25,28)

InChI Key

BDEPOCXQRIXUBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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